4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
Overview
Description
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNS It is a piperidine derivative that features a fluorophenyl group attached via a thioether linkage to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride typically involves the reaction of 4-fluorothiophenol with a piperidine derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the thioether linkage. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorophenyl group or to modify the piperidine ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated piperidine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 3-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride
- 4-(3-Fluorophenyl)-piperidine hydrochloride
Uniqueness
4-(((4-Fluorophenyl)thio)methyl)piperidine hydrochloride is unique due to its specific structural features, such as the thioether linkage and the presence of a fluorophenyl group. These characteristics confer distinct chemical and biological properties, making it a valuable compound for research and development .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNS.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVKGFHRWVSQSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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